molecular formula C15H19NO7 B14543032 Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester CAS No. 62253-67-2

Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester

Cat. No.: B14543032
CAS No.: 62253-67-2
M. Wt: 325.31 g/mol
InChI Key: KXCKCAMHCYYZGN-UHFFFAOYSA-N
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Description

Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester is a complex organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a diethyl ester group attached to the propanedioic acid backbone, along with a 3-hydroxyphenyl and a 2-nitroethyl substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with 3-hydroxybenzaldehyde and nitroethane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used as a reagent in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Diethyl acetamidomalonate: A derivative of malonic acid with an acetamido group, used in the synthesis of amino acids and peptides.

Uniqueness

Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester is unique due to the presence of both hydroxyl and nitro groups, which impart distinct reactivity and potential biological activity. Its complex structure allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

diethyl 2-[1-(3-hydroxyphenyl)-2-nitroethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-3-22-14(18)13(15(19)23-4-2)12(9-16(20)21)10-6-5-7-11(17)8-10/h5-8,12-13,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCKCAMHCYYZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=CC=C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482921
Record name Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62253-67-2
Record name Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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